

A Comparative Guide to the Reactivity of Dichlorobenzoyl Chloride Isomers

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Compound of Interest

Compound Name: 2,6-Dichlorobenzoyl chloride

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This guide provides a comprehensive comparison of the reactivity of the six dichlorobenzoyl chloride isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoyl chloride. The reactivity of these isomers is a critical consideration in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as it directly influences reaction kinetics, product yields, and the selection of appropriate reaction conditions. This document synthesizes theoretical principles, available experimental data, and detailed experimental protocols to offer a thorough analysis.

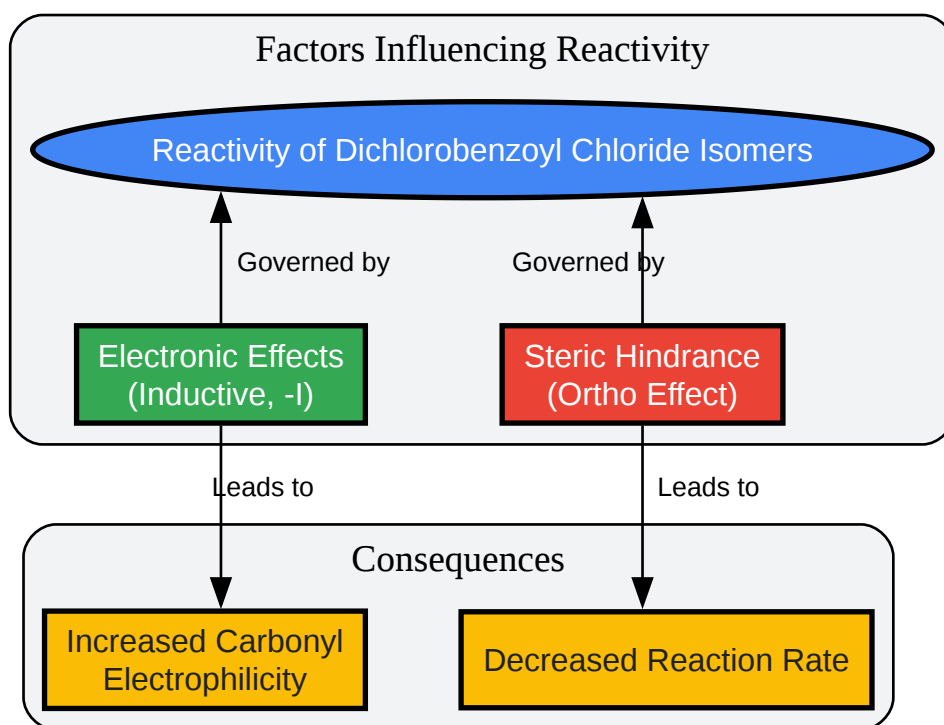
Factors Influencing Reactivity

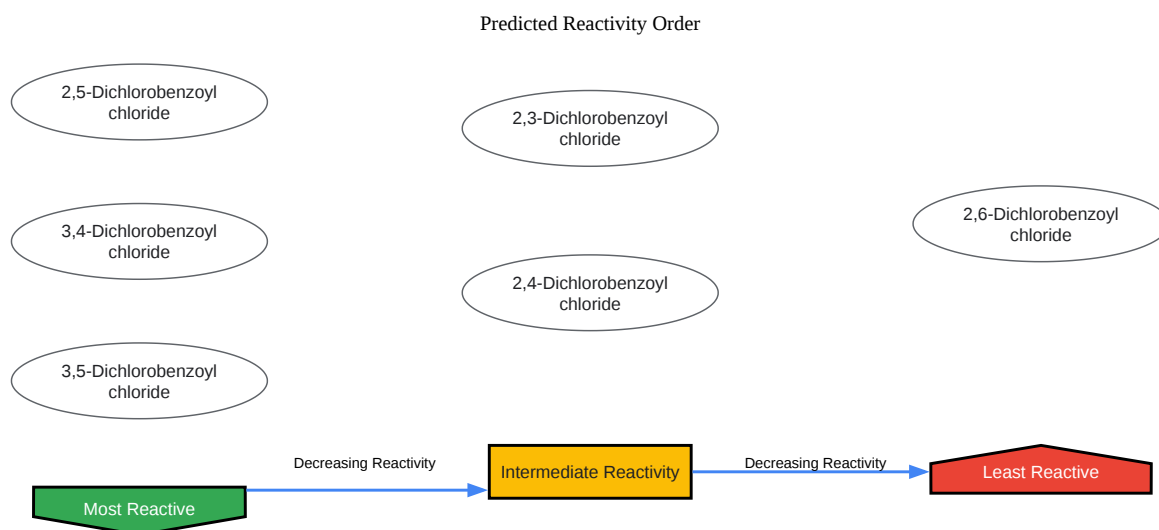
The reactivity of dichlorobenzoyl chloride isomers in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric effects imparted by the chlorine substituents on the benzene ring.

Electronic Effects: Chlorine atoms are electron-withdrawing through the inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the presence of two chlorine atoms generally renders dichlorobenzoyl chlorides more reactive than benzoyl chloride itself. The magnitude of this electronic effect is dependent on the position of the chlorine atoms.

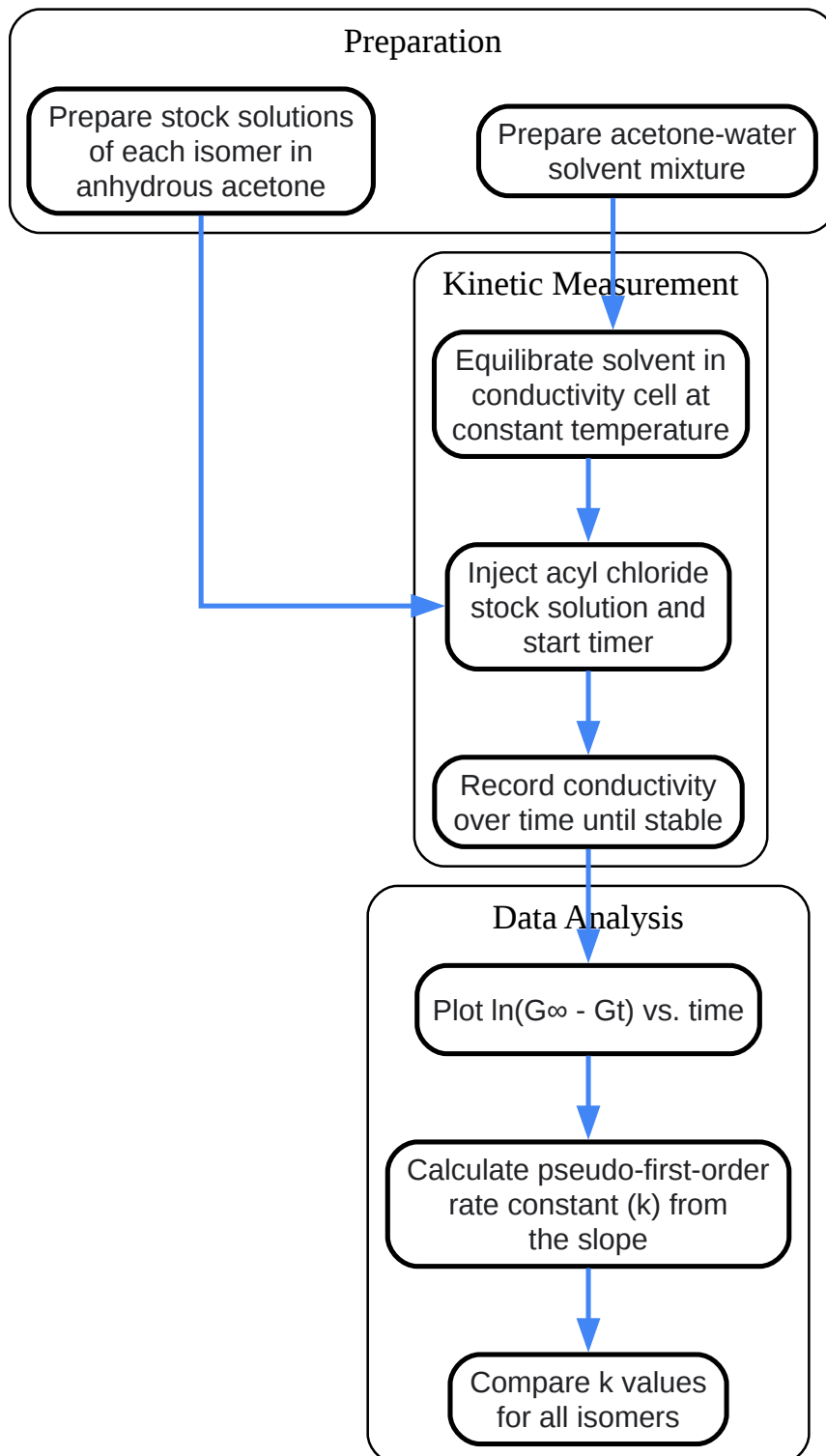
Steric Hindrance: Chlorine atoms located at the ortho-positions (2- and 6-) to the benzoyl chloride group introduce significant steric hindrance. This "ortho effect" can impede the

approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. The extent of this steric hindrance is particularly pronounced with bulky nucleophiles.





Experimental Workflow for Comparative Hydrolysis Kinetics

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